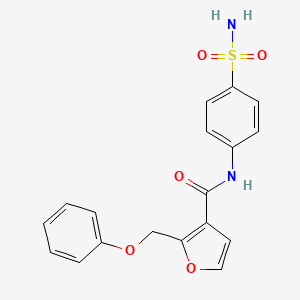

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c19-26(22,23)15-8-6-13(7-9-15)20-18(21)16-10-11-24-17(16)12-25-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21)(H2,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBXANFNLULIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Phenoxymethyl Group: This step may involve the reaction of the furan ring with a phenoxymethyl halide under basic conditions to form the phenoxymethyl-substituted furan.

Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the phenyl ring with a sulfonyl chloride in the presence of a base to form the sulfonamide derivative.

Formation of the Carboxamide: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential precursor in the synthesis of more complex organic molecules, particularly those aimed at enhancing biological activity or optimizing pharmacological properties.

- Synthetic Routes : Various synthetic pathways have been explored to optimize the yield and purity of this compound. Techniques such as continuous flow reactors and green chemistry principles are increasingly applied to minimize environmental impact while maximizing efficiency.

Biology

- Bioactive Compound : Research indicates that 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide may function as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a candidate for studying enzyme kinetics and receptor binding mechanisms.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating its application in developing new antimicrobial agents.

Medicine

- Drug Development : The compound shows promise as a candidate for drug development, particularly in treating infections and cancer. Its structural features may contribute to its effectiveness against specific disease targets.

- Anticancer Activity : Initial evaluations demonstrate that derivatives of this compound exhibit significant anticancer properties across various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study evaluated the effects of 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide on different cancer cell lines. The results indicated:

| Cell Line | % Cell Viability |

|---|---|

| HepG2 | 35% |

| MCF-7 | 40% |

| Huh-7 | 38% |

These findings suggest that the compound effectively reduces cell viability in cancer cells, indicating its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

The antimicrobial efficacy of the compound was assessed using standard methods against common bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 12 | 250 |

| S. aureus | 15 | 200 |

| B. cereus | 14 | 220 |

These results highlight the compound's potential as a new antimicrobial agent capable of combating bacterial infections.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfamoylphenyl-Containing Compounds

Key Observations :

- The target compound differs from acetamide-based analogs by replacing the acetamide linker with a furan-3-carboxamide scaffold.

- The phenoxymethyl group in the target compound is unique compared to substituents like ethoxybenzothiazole or quinoline in other analogs.

- All compounds share the 4-sulfamoylphenyl group , a critical zinc-binding motif in CA inhibitors .

Physicochemical Properties

Table 2: Melting Points and Yields of Selected Analogs

| Compound ID | Melting Point (°C) | Yield (%) |

|---|---|---|

| Target Compound | Not reported | N/A |

| Compound 1 | 144.2 | 59 |

| Compound 8 | 147.1 | 73 |

| Compound 12 | 144.1 | 59 |

| Compound 2 | Not reported | N/A |

Key Observations :

- Melting points for acetamide analogs range from 128–238°C, reflecting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding via amide/sulfonamide groups) .

- The absence of data for the target compound highlights a gap in existing literature; however, its furan core may lower melting points compared to rigid heterocycles like quinoline or adamantane.

Table 3: Enzyme Inhibition and Selectivity of Acetamide Analogs

Key Observations :

- Acetamide derivatives with flexible tails (e.g., benzhydrylpiperazine) exhibit nanomolar potency against CA isoforms, with selectivity influenced by tail length and interactions with variable regions of the enzyme cavity .

Biological Activity

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Methods such as the Paal-Knorr synthesis are commonly employed to create the furan structure.

- Introduction of the Phenoxymethyl Group : This is achieved through the reaction of the furan with a phenoxymethyl halide under basic conditions.

- Attachment of the Sulfonamide Group : This involves reacting a phenyl ring with a sulfonyl chloride in the presence of a base, resulting in the formation of the sulfonamide derivative.

The biological activity of 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide is largely dependent on its molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biological pathways. For instance, it can bind to specific enzymes, blocking substrate access, or interact with receptors to mimic or inhibit natural ligands.

Antimicrobial Activity

Research has shown that derivatives similar to 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide exhibit significant antimicrobial properties. For example:

- A study demonstrated that compounds with similar structures displayed inhibitory effects against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections caused by these pathogens .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7d | Staphylococcus aureus | 32 μg/mL |

| 7f | Candida albicans | 16 μg/mL |

Anti-Cancer Activity

In another study focused on anti-breast cancer agents, derivatives of phenoxymethyl compounds were synthesized and evaluated for their antiproliferative activities against breast cancer cell lines (MCF-7 and MDA-MB-453). Notably, some compounds exhibited dose-dependent cytotoxicity and induced apoptosis through specific molecular pathways .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7b | MCF-7 | 10 |

| 7d | MDA-MB-453 | 5 |

Pharmacological Potential

The modulation of metabolic pathways via G-protein coupled receptors (GPCRs) has been suggested as a mechanism for some compounds related to this class. Specifically, certain studies indicate that these compounds can reduce food intake and induce satiety, presenting potential applications in obesity management .

Q & A

Q. What challenges arise in scaling synthesis from lab to pilot scale, and how are they mitigated?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems improve heat dissipation in exothermic amide couplings .

- Catalyst Recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.